molecular formula C15H20N2O B1682252 Thermopsine CAS No. 486-90-8

Thermopsine

Cat. No. B1682252
CAS RN: 486-90-8
M. Wt: 244.33 g/mol
InChI Key: FQEQMASDZFXSJI-UPJWGTAASA-N
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Description

Thermopsine is a quinolizidine alkaloid isolated from the fruits, pods, and stem bark of Sophora velutina subsp. It has been reported to have antibacterial activity .


Synthesis Analysis

A flexible strategy for the synthesis of tri- and tetracyclic lupin alkaloids, including Thermopsine, has been reported . This strategy involves the synthesis of (+)-cytisine, (+/-)-anagyrine, and (+/-)-thermopsine .


Molecular Structure Analysis

Thermopsine has a molecular formula of C15H20N2O and a molecular weight of 244.33 g/mol . It is a quinolizidine alkaloid .


Chemical Reactions Analysis

Thermopsine, an isomer of anagyrine, is associated with the latter in nature but differs from it in chemical reactivity . Evidence from both chemical and infrared spectra indicates that the molecule of thermopsine contains an α-pyridone ring and possesses a structure closely related to that of anagyrine .


Physical And Chemical Properties Analysis

Thermopsine has a molecular weight of 244.33 g/mol and a molecular formula of C15H20N2O . It is a quinolizidine alkaloid .

Scientific Research Applications

Alkaloid Analysis and Composition

  • Analysis of Alkaloids : Thermopsine has been analyzed as a component of the alkaloid content in Thermopsis lanceolate using gas chromatography-mass spectrometry (GC-MS). This study identified fourteen components, including d-alkali sparteine, cytosine, stinky bean base, lupanine, and d-thermopsin, providing a basis for medicinal exploration and toxicity studies of Thermopsis lanceolate (Li Yong, 2009).

Toxicological Studies

  • Toxic Mechanism Study : Research focused on the toxic mechanisms of Thermopsine, specifically investigating its impact on the metabolism of oxygen free radicals in mice. This study revealed significant alterations in superoxide dismutase (SOD) and glutathione peroxidase (GSH- Px) activities, as well as increases in malondialdehyde (MDA) levels, suggesting a role in inducing toxicosis (Guan Hong, 2005).

Evolution and Structure Analysis

  • Evolution within Thermopsin Family : Thermopsin, a peptidase active in extreme conditions, is a part of the peptidase family A5, restricted entirely to the archaea. This research mapped the evolution within this family, indicating lateral gene transfers among archaeans and predicting catalytic residues based on aligned sequences (N. Rawlings, 2013).

Chemical Synthesis and Derivatives

  • Synthesis of Thermopsine Derivatives : Studies have been conducted on synthesizing various derivatives of thermopsine, enhancing the understanding of its chemical structure and potential applications. This includes creating compounds such as 3,5-dibromo-, 3-bromo-, 3-nitro-, 5-nitro-, and 3-amino-derivatives, contributing to the broader research on quinolizidine alkaloids (I. Tsypysheva et al., 2015).

Alkaloid Content Determination

  • Content Determination in Tibetan Medicine : Thermopsine has been used as a control in determining the content of total alkaloids in Tibetan medicine Oxytropis falcata. This research established a quantitative method using acidic dye colorimetry, providing a scientific basis for quality evaluation of this medicine (Cai Bao-chang, 2013).

Safety And Hazards

Thermopsine is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11-,12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEQMASDZFXSJI-UPJWGTAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CN4C3=CC=CC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317037
Record name (-)-Thermopsine
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Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Thermospine

CAS RN

486-90-8, 486-89-5
Record name (-)-Thermopsine
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Record name (-)-Thermopsine
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Record name Thermopsine
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Record name (-)-Thermopsine
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Record name (1R,9R,10R)-7,15-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4-dien-6-one
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Record name (1R,9R,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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